![molecular formula C18H21ClN2O3S B6643116 2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B6643116.png)
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide, commonly known as TBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBCA is a small molecule inhibitor that has been shown to have promising results in preclinical studies for multiple diseases.
作用机制
TBCA functions as a small molecule inhibitor that targets specific signaling pathways in cells. TBCA has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting CK2 activity, TBCA can disrupt the signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
TBCA has been shown to have various biochemical and physiological effects, depending on the specific disease being studied. In cancer research, TBCA has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In cardiovascular disease research, TBCA has been shown to reduce inflammation, oxidative stress, and improve heart function. In neurodegenerative disease research, TBCA has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
实验室实验的优点和局限性
One advantage of TBCA is that it is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. TBCA has also shown promising results in preclinical studies, making it a potential candidate for future clinical trials. However, one limitation of TBCA is its specificity for CK2, which may limit its effectiveness in diseases that do not involve CK2 signaling pathways.
未来方向
There are several future directions for TBCA research, including the development of more potent and selective inhibitors, the investigation of TBCA's potential in combination therapies, and the exploration of TBCA's potential in other diseases. Additionally, further research is needed to understand the long-term effects of TBCA and its potential side effects. Overall, TBCA has shown promising results in preclinical studies and has the potential to be a valuable tool in the treatment of various diseases.
合成方法
The synthesis of TBCA involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-chloroaniline to form an intermediate compound. This intermediate is then reacted with N-(4-chlorophenyl)acetamide in the presence of a base to yield TBCA. The final product is obtained through purification and isolation techniques.
科学研究应用
TBCA has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, TBCA has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In cardiovascular disease research, TBCA has been shown to have protective effects on the heart by reducing inflammation and oxidative stress. In neurodegenerative disease research, TBCA has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-18(2,3)13-4-10-16(11-5-13)25(23,24)20-12-17(22)21-15-8-6-14(19)7-9-15/h4-11,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYOXKHLXARLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-N-[2-(4-fluorophenyl)ethyl]-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643042.png)
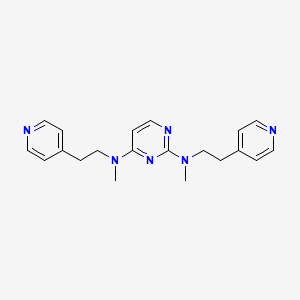
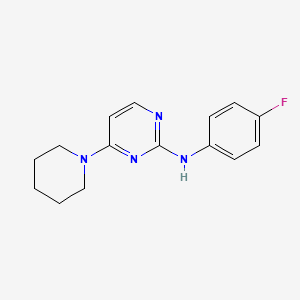
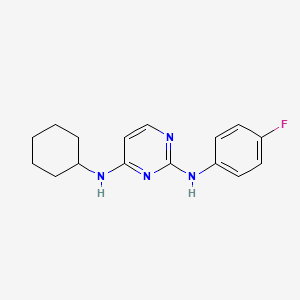
![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)
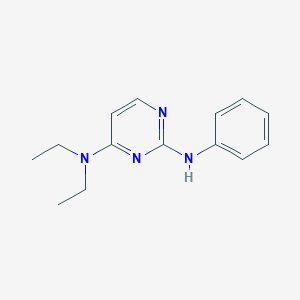
![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
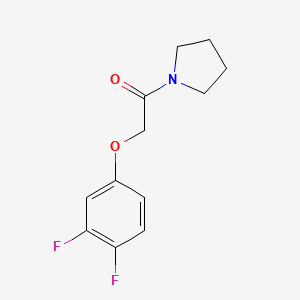
![N-[2-(cyclopentylamino)-2-oxoethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6643107.png)
![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6643115.png)
![N-[6-(cyclopentylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6643123.png)

![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)